molecular formula C38H38 B14468128 9,9'-(Decane-1,10-diyl)dianthracene CAS No. 67985-09-5

9,9'-(Decane-1,10-diyl)dianthracene

Cat. No.: B14468128
CAS No.: 67985-09-5
M. Wt: 494.7 g/mol
InChI Key: LKSOYIZOVPVBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9’-(Decane-1,10-diyl)dianthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The unique structure of 9,9’-(Decane-1,10-diyl)dianthracene makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 9,9’-(Decane-1,10-diyl)dianthracene typically involves the reaction of anthracene derivatives with decane-1,10-diyl groups. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with decane-1,10-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

9,9’-(Decane-1,10-diyl)dianthracene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9,9’-(Decane-1,10-diyl)dianthracene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,9’-(Decane-1,10-diyl)dianthracene involves its interaction with light and other molecules. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. The molecular targets and pathways involved in its action depend on the specific application, such as its use in OLEDs or as a fluorescent probe .

Comparison with Similar Compounds

9,9’-(Decane-1,10-diyl)dianthracene can be compared with other anthracene derivatives such as:

The uniqueness of 9,9’-(Decane-1,10-diyl)dianthracene lies in its specific structure, which imparts distinct photophysical properties and makes it suitable for specialized applications.

Properties

CAS No.

67985-09-5

Molecular Formula

C38H38

Molecular Weight

494.7 g/mol

IUPAC Name

9-(10-anthracen-9-yldecyl)anthracene

InChI

InChI=1S/C38H38/c1(3-5-7-25-37-33-21-13-9-17-29(33)27-30-18-10-14-22-34(30)37)2-4-6-8-26-38-35-23-15-11-19-31(35)28-32-20-12-16-24-36(32)38/h9-24,27-28H,1-8,25-26H2

InChI Key

LKSOYIZOVPVBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.